6-chloro-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,3-benzoxazine
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Overview
Description
6-chloro-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,3-benzoxazine is an organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their unique properties and applications in various fields, including materials science, pharmaceuticals, and agrochemicals. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,3-benzoxazine typically involves the reaction of 3-(trifluoromethyl)aniline with 6-chloro-2-hydroxybenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized under basic conditions to yield the desired benzoxazine compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choices .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution reactions may result in various substituted benzoxazines .
Scientific Research Applications
6-chloro-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 6-chloro-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets, contributing to its potency and efficacy .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- 6-chloro-N-pyrimidin-5-yl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2-benzisoxazole-7-carboxamide
- 4-(trifluoromethyl)phenyl isocyanate
Uniqueness
Compared to similar compounds, 6-chloro-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,3-benzoxazine stands out due to its unique benzoxazine ring structure, which imparts distinct chemical and biological properties. The presence of both chlorine and trifluoromethyl groups further enhances its reactivity and stability, making it a versatile compound for various applications .
Properties
Molecular Formula |
C15H11ClF3NO |
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Molecular Weight |
313.70 g/mol |
IUPAC Name |
6-chloro-3-[3-(trifluoromethyl)phenyl]-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C15H11ClF3NO/c16-12-4-5-14-10(6-12)8-20(9-21-14)13-3-1-2-11(7-13)15(17,18)19/h1-7H,8-9H2 |
InChI Key |
RMBUBVNHCLUITE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCN1C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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